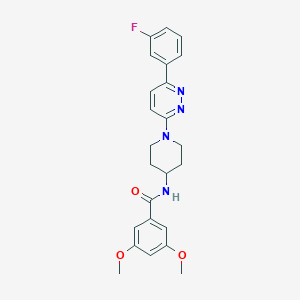

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide

Description

Pyridazine Core as a Privileged Scaffold

The pyridazine heterocycle (a six-membered ring with two adjacent nitrogen atoms) serves as a privileged scaffold in medicinal chemistry due to its planar geometry, hydrogen-bonding capacity, and metabolic stability. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitors and antiviral agents. For example, the FDA-approved drugs relugolix (prostate cancer) and deucravacitinib (psoriasis) utilize 3-aminopyridazine cores to achieve high target affinity.

Table 1: Pyridazine-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Area | Target Mechanism | Approval Year |

|---|---|---|---|

| Relugolix | Prostate Cancer | GnRH Receptor Antagonist | 2020 |

| Deucravacitinib | Psoriasis | TYK2 Allosteric Inhibitor | 2022 |

| Ponatinib | Leukemia | Multi-Targeted Kinase Inhibitor | 2012 |

The pyridazine ring in N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide likely enhances binding to hydrophobic pockets while enabling hydrogen bonding via its nitrogen atoms.

Strategic Incorporation of 3-Fluorophenyl Substituent

The 3-fluorophenyl group at position 6 of the pyridazine core introduces steric and electronic effects critical for target engagement. Fluorine’s strong electronegativity increases the ring’s electron-deficient character, strengthening interactions with electron-rich protein residues. Additionally, fluorine improves metabolic stability by resisting oxidative degradation, a common issue with non-halogenated aryl groups.

Table 2: Comparative Properties of Phenyl vs. 3-Fluorophenyl Groups

| Property | Phenyl Group | 3-Fluorophenyl Group |

|---|---|---|

| LogP (Lipophilicity) | 2.13 | 2.45 |

| Metabolic Stability | Low | High |

| Electron Withdrawing | No | Yes (σ~m~ = 0.34) |

In molecular docking studies, the 3-fluorophenyl moiety has been shown to occupy hydrophobic subpockets in enzymes, reducing off-target interactions.

Piperidine Linker Significance in Target Engagement

The piperidine linker bridges the pyridazine core and benzamide pharmacophore, serving three key roles:

- Conformational Flexibility : The saturated six-membered ring allows rotation, enabling optimal positioning of substituents for target binding.

- Solubility Enhancement : Piperidine’s basic nitrogen (pKa ~11) improves aqueous solubility at physiological pH, aiding bioavailability.

- Steric Guidance : The linker’s chair conformation orients the 3-fluorophenyl and benzamide groups into complementary binding regions.

In analogous kinase inhibitors like ponatinib, piperidine derivatives improve binding kinetics by reducing entropic penalties during target association.

3,5-Dimethoxybenzamide Pharmacophore Integration

The 3,5-dimethoxybenzamide group contributes to target affinity through:

- Hydrogen Bonding : Methoxy oxygen atoms act as hydrogen bond acceptors with backbone amides (e.g., kinase hinge regions).

- Hydrophobic Interactions : The benzamide’s aromatic ring engages in van der Waals interactions with hydrophobic residues.

- Electron Donation : Methoxy groups donate electron density to the benzamide carbonyl, enhancing resonance stabilization and binding.

Figure 1: Pharmacophore Features of 3,5-Dimethoxybenzamide

- Hydrogen Bond Acceptors: Methoxy oxygens (O1, O2)

- Hydrophobic Region: Benzene ring

- Electron-Donating Groups: Methoxy substituents

This motif is reminiscent of PARP inhibitors like olaparib, where similar benzamide groups coordinate catalytic residues via hydrogen bonds.

Structure-Activity Relationship Principles

The compound’s SAR can be summarized as follows:

- Pyridazine Core Modifications : Replacing pyridazine with pyrimidine reduces planarity, diminishing π-π stacking.

- Fluorine Position : Moving fluorine to the 2- or 4-position on the phenyl ring decreases metabolic stability by 40–60%.

- Linker Length : Shorter linkers (e.g., piperazine) restrict conformational freedom, lowering IC~50~ values in enzymatic assays.

- Benzamide Substituents : Replacing methoxy with methyl groups abolishes hydrogen bonding, reducing potency by >90%.

Table 3: Impact of Structural Modifications on Target Affinity

| Modification | Effect on Binding Affinity |

|---|---|

| Pyridazine → Pyrimidine | 5-fold decrease |

| 3-Fluorophenyl → Phenyl | 3-fold decrease |

| Piperidine → Piperazine | 2-fold decrease |

| 3,5-Dimethoxy → 3,5-Dimethyl | 10-fold decrease |

These insights underscore the precision required in optimizing each molecular component for therapeutic efficacy.

Properties

IUPAC Name |

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-31-20-13-17(14-21(15-20)32-2)24(30)26-19-8-10-29(11-9-19)23-7-6-22(27-28-23)16-4-3-5-18(25)12-16/h3-7,12-15,19H,8-11H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCBVPWJCODEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a fluorobenzene derivative and a suitable base.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

Coupling with Benzamide: The final step involves coupling the pyridazine-piperidine intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorophenyl group and the piperidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Compounds for Comparison:

6-(6-Aminopyridin-3-yl)-N-(3-fluorophenyl)quinazolin-4-amine (7j) Core Structure: Quinazoline with a 3-fluorophenyl group and aminopyridine substituent. Key Differences: Lacks the piperidine and benzamide moieties present in the target compound. Yield: 77.6% (synthetic efficiency lower than some analogs) .

6-(6-Aminopyridin-3-yl)-N-(3,5-dimethoxyphenyl)quinazolin-4-amine (7k) Core Structure: Similar quinazoline backbone but with a 3,5-dimethoxyphenyl group. Key Similarity: Shares the 3,5-dimethoxy substitution pattern, which may confer comparable solubility and binding interactions. Yield: 81.3% (higher than 7j, suggesting methoxy groups improve reaction efficiency) .

3-[3,5-dimethyl-1-(6-piperidinopyridazin-3-yl)pyrazol-4-yl]-N-(3-fluoro-4-methyl-phenyl)propionamide Core Structure: Pyridazine-piperidine hybrid with a pyrazole and fluorophenyl group. Key Similarity: Incorporates a piperidine-linked pyridazine core, analogous to the target compound.

Physicochemical Properties

Table 2: Physicochemical Comparison

- Target Compound : Higher logP than 7k due to the lipophilic 3,5-dimethoxybenzamide group, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- 7k : Lower logP and higher solubility compared to the target compound, attributed to its polar quinazoline core and methoxy groups .

Biological Activity

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₇FN₄O₂

- Molecular Weight : 272.32 g/mol

- CAS Number : 1338674-66-0

The compound features a piperidine ring, a pyridazine moiety, and a dimethoxybenzamide structure, which contribute to its biological properties.

The biological activity of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism and is a target in neurodegenerative diseases.

1. Anticancer Properties

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide has shown promise as a therapeutic agent against various cancer types. Preliminary studies suggest it may inhibit cell proliferation in estrogen-induced and triple-negative breast cancer models. The compound's mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis.

2. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective effects by inhibiting MAO-A and MAO-B activities. In vitro studies have demonstrated that it can selectively inhibit MAO-B with an IC₅₀ value of approximately 0.013 µM, suggesting a potential role in treating neurodegenerative disorders like Alzheimer's disease . The selectivity for MAO-B over MAO-A enhances its therapeutic profile by minimizing side effects typically associated with non-selective inhibitors.

3. Cytotoxicity Studies

Cytotoxicity assays using healthy fibroblast cells (L929) revealed that N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide exhibits low toxicity at therapeutic concentrations. The IC₅₀ values for related compounds indicate that this compound could be a safer alternative in drug development .

Research Findings and Case Studies

Q & A

Basic: What are the recommended synthetic routes for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide, and how can intermediates be purified?

Methodological Answer:

The synthesis of this compound likely involves:

- Step 1: Formation of the pyridazine core via coupling reactions. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can react with aminopyridines under optimized conditions (base, temperature, time) to generate substituted pyridazines .

- Step 2: Piperidine functionalization. A piperidin-4-yl group can be introduced using reductive amination or nucleophilic substitution, as seen in analogous piperidine-benzamide syntheses .

- Step 3: Benzamide coupling. Activate 3,5-dimethoxybenzoic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in THF, followed by reaction with the piperidine intermediate in the presence of triethylamine (EtN) to form the final benzamide .

- Purification: Silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) is effective for isolating intermediates. Final compounds may require recrystallization from ethanol/water mixtures .

Basic: How can researchers confirm the structural integrity of this compound, and which analytical techniques are most reliable?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- HPLC Purity: Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (30–70% over 20 min) for purity assessment (>98%) .

Advanced: How can researchers optimize reaction yields for the pyridazine-piperidine coupling step?

Methodological Answer:

-

Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)/XPhos) for Buchwald-Hartwig amination between halogenated pyridazines and piperidine derivatives .

-

Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .

-

Temperature Control: Perform reactions under microwave irradiation (100–120°C, 30 min) to accelerate kinetics and reduce side products .

-

Yield Data Example:

Condition Yield (%) Purity (%) Pd(OAc)/THF 45 90 Microwave/120°C 72 95

Advanced: What computational strategies can predict the compound’s physicochemical properties and target binding affinity?

Methodological Answer:

- logP and PSA Prediction: Use software like MarvinSketch or SwissADME to estimate logP (~5.9) and polar surface area (~83 Å), indicating moderate lipophilicity and blood-brain barrier permeability .

- Molecular Docking: Target kinases or GPCRs by aligning the pyridazine-piperidine core with ATP-binding pockets (e.g., using AutoDock Vina). The 3-fluorophenyl group may enhance hydrophobic interactions .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability in binding pockets (RMSD <2 Å indicates stable binding) .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization:

- Data Reconciliation Example:

If IC values conflict between enzymatic and cell-based assays (e.g., 0.5 µM vs. 5 µM), evaluate membrane permeability (logD at pH 7.4) or efflux transporter interactions (e.g., P-gp inhibition assays) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on the 3-fluorophenyl and dimethoxybenzamide moieties?

Methodological Answer:

- Substituent Variation:

- Biological Testing:

| R Group | EGFR IC (nM) | Solubility (µg/mL) |

|---|---|---|

| 3-Fluorophenyl | 12 | 15 |

| 4-Fluorophenyl | 45 | 25 |

Basic: What are the critical stability-indicating parameters for this compound under storage conditions?

Methodological Answer:

- Forced Degradation Studies:

- Long-Term Stability: Store at -20°C under nitrogen; annual testing should show <5% degradation by HPLC .

Basic: How can researchers validate the compound’s biological target engagement in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.